Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:
- Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
- Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
- Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The butyl group, in particular, can influence the compound’s lipophilicity, solubility, and reactivity, making it suitable for specific applications that other oxadiazole derivatives may not fulfill.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-6-7-10-8(11-14-7)9(12)13-4-2/h3-6H2,1-2H3 |
InChI Key |
IWXCABOXPMGOLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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